molecular formula C27H48N6O8S B1662970 L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- CAS No. 579492-83-4

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Cat. No. B1662970
M. Wt: 616.8 g/mol
InChI Key: GAQGZEPUTWPXOG-SXYSDOLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” is a peptide that consists of the amino acids L-Glutamic acid, L-Proline, L-Methionine, L-Leucine, and L-Lysine . Glutamic acid is one of the most common non-essential amino acids and is used by almost all living beings in the biosynthesis of proteins . It is also the most abundant excitatory neurotransmitter in the vertebrate nervous system .


Synthesis Analysis

The synthesis of “L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” involves the use of enzymes such as l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate . The l-glutaminases that hydrolyze free l-glutamine have different structures and properties with respect to the l-glutaminases that hydrolyze the same amino acid covalently bound in peptides .


Molecular Structure Analysis

The molecular formula of “L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” is C28H50N6O8 . Glutamic acid, one of the components of this peptide, has a molecular formula of C5H9NO4 . It contains a carboxylic acid group, making it acidic .


Chemical Reactions Analysis

The chemical reactions involving “L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” are primarily catalyzed by enzymes such as l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate . This reaction can be produced in proteins, peptides, and free amino acids, by chemical and/or enzymatic approaches .

Future Directions

The future directions of “L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-” could involve further exploration of its applications in the food and pharmaceutical industries . More research could be conducted to understand its properties and potential uses better.

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGZEPUTWPXOG-SXYSDOLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436814
Record name L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

CAS RN

579492-83-4
Record name L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Reactant of Route 2
Reactant of Route 2
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Reactant of Route 3
Reactant of Route 3
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Reactant of Route 4
Reactant of Route 4
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Reactant of Route 5
Reactant of Route 5
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Reactant of Route 6
Reactant of Route 6
L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.